N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide is a compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both nitrogen and sulfur atoms The presence of the 2-fluorophenyl group and the acetamide moiety further contributes to its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide typically involves the formation of the thiazepane ring followed by the introduction of the 2-fluorophenyl group and the acetamide moiety. One common synthetic route involves the cyclization of a suitable precursor containing a nitrogen and sulfur source under appropriate conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s pharmacological potential has been explored, particularly in the development of new therapeutic agents.
Industry: Its chemical properties make it suitable for use in material science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The presence of the 2-fluorophenyl group and the thiazepane ring may play a crucial role in its binding affinity and activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide can be compared with other thiazepane derivatives and fluorophenyl-containing compounds. Similar compounds include:
N-(2-fluorophenyl)acetamide: Shares the fluorophenyl group but lacks the thiazepane ring.
Thiazepane derivatives: Compounds with similar ring structures but different substituents.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group with varying functional groups.
The uniqueness of this compound lies in its combination of the thiazepane ring and the 2-fluorophenyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2S/c1-11(19)17-10-15(20)18-7-6-14(21-9-8-18)12-4-2-3-5-13(12)16/h2-5,14H,6-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOYMKAYBNVPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(SCC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.